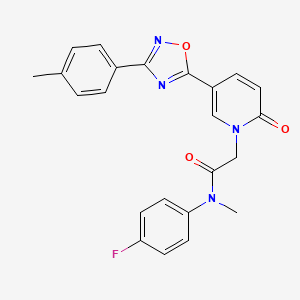

N-(4-fluorophenyl)-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-methyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c1-15-3-5-16(6-4-15)22-25-23(31-26-22)17-7-12-20(29)28(13-17)14-21(30)27(2)19-10-8-18(24)9-11-19/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGJQNMNAWIRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N(C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound demonstrated IC50 values ranging from 0.12 to 15.63 µM against various cancer cell lines including MCF-7 and A549 .

Enzyme Inhibition

This compound also shows potential as an inhibitor of various enzymes:

- Carbonic Anhydrase Inhibition : Some derivatives have been identified as selective inhibitors for human carbonic anhydrases (hCA), with nanomolar potency against hCA IX and II . Such inhibition is crucial in cancer therapy as it may affect tumor growth and metastasis.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that compounds with similar structures possess favorable absorption and distribution profiles:

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | 3–6 hours |

| Toxicity (LD50) | >100 mg/kg in mice |

These properties suggest a promising safety profile for further development .

Case Studies and Research Findings

Several case studies highlight the efficacy of compounds related to this compound:

- Study on Antiproliferative Effects : A study reported that a related oxadiazole derivative exhibited significant antiproliferative effects on MCF-7 cells with an IC50 value comparable to Tamoxifen .

- Molecular Docking Studies : Molecular docking simulations indicated strong interactions between the oxadiazole core and target proteins involved in cancer pathways, suggesting potential for further optimization .

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Properties

Functional Group Analysis

Oxadiazole vs. Sulfonyl/Piperidine :

- The target’s p-tolyl-oxadiazole (logP ~2.5) likely improves hydrophobic binding compared to piperidinyl-sulfonyl groups (logP ~1.8) in , which prioritize solubility.

- Oxadiazole rings in and demonstrate high receptor affinity in anti-infective contexts, suggesting the target may share similar applications .

- Acetamide Substitutions: The N-methyl group in the target reduces susceptibility to CYP450-mediated dealkylation vs. Chloro in increases electronegativity but raises toxicity concerns, whereas the target’s 4-fluorophenyl balances lipophilicity and safety.

Binding and Selectivity Trends

- Compounds with 4-fluorophenyl-oxadiazole (e.g., , target) consistently show high binding affinity, attributed to fluorine’s van der Waals interactions and oxadiazole’s planar rigidity.

- The 2-oxopyridinone ring in the target and may engage targets via keto-enol tautomerism, contrasting with ’s piperidine-carboxamide, which offers conformational flexibility.

Pharmacokinetic Considerations

- Metabolic Stability : Methylation in the target’s acetamide likely reduces first-pass metabolism compared to ’s ureido linker, which is prone to hydrolysis.

- Solubility : The target’s p-tolyl group may limit aqueous solubility vs. ’s sulfonyl-piperidine, necessitating formulation adjustments for bioavailability.

Q & A

Q. What are the standard protocols for synthesizing this compound, and how is its structural integrity verified?

The synthesis involves multi-step routes, typically starting with condensation of fluorophenyl precursors with oxadiazole-forming reagents (e.g., hydroxylamine derivatives). Key steps include:

- Cyclization of the oxadiazole ring under controlled temperatures (80–120°C) using DMF or dichloromethane as solvents .

- Acetamide coupling via carbodiimide-mediated reactions (e.g., EDCI or DCC) . Structural confirmation requires ¹H/¹³C NMR to verify proton environments and carbon frameworks, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?

- NMR spectroscopy : Assigns regiochemistry of the oxadiazole and pyridinone moieties .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .

- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities, as seen in analogous fluorophenyl-oxadiazole structures .

Advanced Research Questions

Q. How can researchers address challenges in regioselective oxadiazole formation during synthesis?

Regioselectivity is influenced by:

- Precursor pre-activation : Use of CDI (1,1'-carbonyldiimidazole) to stabilize reactive intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 1,2,4-oxadiazole cyclization over competing pathways .

- Reaction monitoring : Real-time tracking via HPLC-MS identifies byproducts (e.g., 1,3,4-oxadiazole isomers) for iterative optimization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?

- Orthogonal assay validation : Compare enzyme inhibition (IC₅₀) with cell viability (MTT assay) to distinguish direct target engagement from off-target effects .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

- Structural analogs : Test derivatives with modified fluorophenyl or acetamide groups to isolate structure-activity relationships (SAR) .

Q. How can computational methods guide the optimization of pharmacokinetic (PK) properties?

- Molecular docking : Predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- ADMET prediction tools : Software like SwissADME estimates logP (target: 2–4), aqueous solubility, and blood-brain barrier permeability .

- MD simulations : Evaluate protein-ligand stability over 100-ns trajectories to prioritize analogs with prolonged target residence .

Q. What experimental approaches validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of the target protein upon compound binding .

- Silencing/knockout models : CRISPR-Cas9-mediated gene deletion confirms on-target effects .

- Fluorescent probes : Design conjugates with BODIPY tags for live-cell imaging of target localization .

Methodological Considerations for Data Reproducibility

Q. How should researchers mitigate batch-to-batch variability in biological assays?

- Strict QC protocols : Ensure compound purity >95% (HPLC) and consistent salt forms .

- Standardized cell lines : Use authenticated, low-passage-number cells with mycoplasma testing .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

Q. What analytical workflows are recommended for stability studies under physiological conditions?

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .

- LC-MS stability screening : Monitor degradation products over 24–72 hours in simulated gastric fluid (pH 2.0) and plasma .

- Solid-state stability : Assess crystallinity via PXRD after storage at 40°C/75% RH for 4 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.